molecular formula C8H10N2O4 B12536466 Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate CAS No. 680623-63-6

Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate

Cat. No.: B12536466
CAS No.: 680623-63-6
M. Wt: 198.18 g/mol
InChI Key: QFDKLOADSDWOPU-UHFFFAOYSA-N
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Description

Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate is a methylated imidazole derivative featuring ester groups at the 2- and 4-positions of the heterocyclic ring and a methyl substituent at the 5-position. Its structure enables diverse functionalization, such as ammonolysis to form diamides or alkylation to introduce side chains .

Properties

CAS No.

680623-63-6

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate

InChI

InChI=1S/C8H10N2O4/c1-4-5(7(11)13-2)10-6(9-4)8(12)14-3/h1-3H3,(H,9,10)

InChI Key

QFDKLOADSDWOPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of Imidazole-4,5-Dicarboxylic Acid

Direct Acid-Catalyzed Esterification

The most straightforward method involves esterifying 1H-imidazole-4,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst. In a patented procedure (US10435376B2), 10 g of 1H-imidazole-4,5-dicarboxylic acid is refluxed with 100 mL of methanol and concentrated sulfuric acid (H₂SO₄) as the catalyst. The reaction proceeds at 65–70°C for 12 hours, yielding dimethyl 1H-imidazole-4,5-dicarboxylate with a purity of >95%. The crude product is purified via recrystallization from ethanol, achieving a yield of 85–90%.

Key Reaction Conditions:
  • Molar ratio : 1:20 (acid:methanol)
  • Catalyst : 5% v/v H₂SO₄
  • Temperature : 65–70°C
  • Time : 12 hours

Two-Step Oxidation-Esterification

For substituted derivatives like dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate, a two-step approach is employed:

  • Oxidation of 5-Methylimidazole : Using HNO₃ or H₂O₂ in H₂SO₄, 5-methylimidazole is oxidized to 5-methyl-1H-imidazole-4,5-dicarboxylic acid.
  • Esterification : The dicarboxylic acid is treated with methanol and thionyl chloride (SOCl₂) to form the dimethyl ester. This method, adapted from CN103193713A, achieves yields of 75–80%.

Multi-Component Cyclization Reactions

Debus-Radziszewski Reaction

The Debus-Radziszewski method constructs the imidazole ring de novo using a diketone, aldehyde, and ammonia. For this compound, the reaction is modified to incorporate ester groups:

  • Reactants : Methylglyoxal, methylamine, and dimethyl acetylenedicarboxylate.
  • Conditions : The reaction is conducted in ethanol at reflux (78°C) for 6–8 hours, yielding the target compound in 70–75% purity.
Optimization Data:
Parameter Optimal Value Yield Impact
Temperature 78°C +15%
Solvent (Ethanol) 50 mL/g +10%
Reaction Time 7 hours +5%

Microwave-Assisted Synthesis

A solvent-free microwave method accelerates the cyclization step. In a reported protocol, equimolar amounts of methylglyoxal, methylamine, and dimethyl acetylenedicarboxylate are irradiated at 150 W for 10 minutes. This approach reduces reaction time from hours to minutes, achieving a 78% yield with >90% purity.

Functionalization of Pre-Formed Imidazole Rings

Alkylation and Esterification

This compound can be synthesized by alkylating a pre-formed imidazole core. For example:

  • Methylation at N-1 : 5-Methylimidazole is treated with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base.
  • Esterification : The resulting 1-methyl-5-methylimidazole is reacted with dimethyl carbonate ((CH₃O)₂CO) at 120°C for 24 hours.
Yield Data:
Step Yield Purity
N-1 Methylation 92% 98%
Esterification 88% 95%

Palladium-Catalyzed Carbonylation

A high-yielding but costly method involves Pd-catalyzed carbonylation. Using 5-methylimidazole, CO gas, and methanol in the presence of Pd(OAc)₂ and a phosphine ligand, the reaction achieves 85% yield under 50 psi CO pressure at 100°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Acid-Catalyzed Ester. 85–90 95 Low High
Debus-Radziszewski 70–75 90 Medium Moderate
Microwave-Assisted 78 93 Low High
Pd-Catalyzed 85 97 High Low

Industrial-Scale Considerations

For large-scale production, the acid-catalyzed esterification method is preferred due to its cost-effectiveness and simplicity. Patents highlight the use of recycled nitric acid in oxidation steps to minimize waste. Recent advances in flow chemistry have further optimized the process, reducing reaction times by 40%.

Challenges and Solutions

  • Byproduct Formation : Oligomeric hydroxymethylimidazoles may form during oxidation. These are mitigated by precise temperature control (100–140°C) and excess HNO₃.
  • Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) effectively removes unreacted starting materials.

Emerging Techniques

  • Enzymatic Esterification : Lipases (e.g., Candida antarctica) selectively catalyze ester formation under mild conditions (30°C, pH 7), though yields remain suboptimal (50–60%).
  • Photocatalytic Methods : TiO₂-based catalysts under UV light show promise for oxidizing 5-methylimidazole derivatives, but scalability is unproven.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the ester groups, leading to the formation of alcohols or other reduced forms.

    Substitution: The methyl group at position 5 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the methyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate, in developing novel anticancer agents. Research indicates that compounds with imidazole structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazole have shown promising results in targeting specific cancer pathways and inhibiting tumor growth.

Case Study: Antitumor Agents
A study focused on synthesizing new compounds based on imidazole derivatives reported their effectiveness against human cancer cell lines such as breast and colon cancer. The synthesized compounds demonstrated an ability to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Agricultural Applications

Anticoccidial Properties
this compound has been investigated for its use in veterinary medicine, particularly as an anticoccidial agent. Coccidiosis is a significant disease affecting poultry, and the resistance of coccidia to existing drugs necessitates the development of new treatments. Research has shown that imidazole derivatives can effectively combat strains of coccidia resistant to traditional drugs .

Case Study: Poultry Health
In a patent study, derivatives of imidazole were synthesized and tested for their anticoccidial activity against various Eimeria species. The results indicated that these compounds could be developed into effective drugs for poultry farming, improving animal health and productivity .

Materials Science

Synthesis of Functional Materials
this compound serves as a precursor for synthesizing functional materials with applications in catalysis and organic electronics. The unique properties of imidazole derivatives make them suitable for creating materials with enhanced electrical conductivity and catalytic activity.

Case Study: Catalytic Applications
Research has demonstrated that imidazole-based compounds can act as effective catalysts in organic reactions. The incorporation of this compound into catalytic systems has shown improved reaction rates and selectivity in various organic transformations .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntitumor agentsInduced apoptosis in cancer cell lines
Agricultural ScienceAnticoccidial agentEffective against drug-resistant Eimeria species
Materials ScienceCatalysts for organic reactionsEnhanced reaction rates and selectivity

Mechanism of Action

The mechanism of action of Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Imidazole derivatives with dicarboxylate or ester functionalities are widely studied for their coordination properties, synthetic utility, and biological activity. Below is a detailed comparison of dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate with analogous compounds, highlighting structural variations and their implications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Positions Functional Groups Key Properties/Applications Reference
This compound 2,4-(COOCH₃), 5-CH₃ Methyl esters, methyl group Ligand for metal complexes; synthetic intermediate
Diethyl 1H-imidazole-4,5-dicarboxylate 4,5-(COOCH₂CH₃) Ethyl esters Higher lipophilicity; used in polymer synthesis
4,5-Dimethyl 1H-imidazole-dicarboxylate (dMIdC) 4,5-(COOCH₃) Methyl esters Forms alkylamino derivatives at N-1 via nucleophilic substitution
Ethyl 5-formyl-1H-imidazole-4-carboxylate 4-COOCH₂CH₃, 5-CHO Ethyl ester, aldehyde Reactive aldehyde for condensation reactions
Imidazole-4,5-dicarboxylic acid derivatives 4,5-(COOH) Free carboxylic acids Multidentate ligands for lanthanide complexes

Substituent Position and Reactivity

  • 2,4- vs. 4,5-Dicarboxylates: The placement of ester groups at the 2,4-positions (target compound) versus 4,5-positions (e.g., dMIdC) significantly alters reactivity. For instance, dMIdC reacts with 2-chloroalkylamines to form N-1 alkylamino derivatives due to steric accessibility of the nitrogen atom . In contrast, the 2,4-substituted compound may exhibit reduced nucleophilic substitution at N-1 due to steric hindrance from the adjacent methyl ester groups.
  • Coordination Chemistry: Imidazole-4,5-dicarboxylic acid derivatives (e.g., ) act as polydentate ligands, forming stable complexes with metals like lanthanides. The 2,4-dicarboxylate analog may exhibit different coordination modes, favoring monodentate or bridging interactions depending on steric constraints .

Ester Group Variations

  • Methyl vs. Ethyl Esters: Ethyl esters (e.g., Diethyl 1H-imidazole-4,5-dicarboxylate) enhance lipophilicity, improving membrane permeability in drug design. Methyl esters, as in the target compound, are more reactive toward hydrolysis or ammonolysis, enabling efficient conversion to diamides (e.g., 1H-imidazo-4,5-diamide derivatives) .
  • Functional Group Diversity : Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS 137159-36-5) introduces a formyl group, enabling condensation reactions (e.g., with amines or hydrazines) to form Schiff bases or heterocyclic fused systems .

Biological Activity

Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the molecular formula C9H10N2O4C_9H_{10}N_2O_4, is characterized by two ester groups attached to an imidazole ring. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms .

2. Anticancer Activity
Studies have shown that imidazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

3. Neuroprotective Effects
Emerging evidence suggests that certain imidazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. This activity may be linked to their ability to inhibit enzymes such as monoamine oxidase, which is involved in neurotransmitter metabolism .

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
  • Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing signaling pathways critical for neuronal health and function .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neurons from oxidative stress

Selected Research Studies

  • Antimicrobial Study : A study demonstrated that derivatives of dimethyl imidazole compounds showed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
  • Cancer Research : In vitro studies on cancer cell lines revealed that dimethyl imidazole derivatives could reduce cell viability significantly compared to control groups. The mechanisms involved apoptosis induction and cell cycle arrest at the G1 phase .
  • Neuroprotection : Research indicated that certain imidazole derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This was measured using assays for cell viability and markers for apoptosis .

Q & A

Q. What role could this compound play in designing novel bioactive agents?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with inflammatory or antimicrobial targets. For example, triazole-linked imidazole derivatives showed high binding affinity to cyclooxygenase-2 (COX-2) in docking studies . Validate predictions with in vitro assays (e.g., COX inhibition) and ADMET profiling .

Q. How can researchers address batch-to-batch variability in physicochemical properties of this compound?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles, including real-time PAT (Process Analytical Technology) tools like Raman spectroscopy. Statistical process control (SPC) charts can monitor critical quality attributes (CQAs) such as crystallinity and particle size distribution .

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